3-Methoxy-2-(methoxymethoxy)benzaldehyde is an organic compound characterized by the molecular formula and a molecular weight of 196.2 g/mol. This compound features a benzaldehyde functional group, which is significant in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound is classified under substituted benzaldehydes, which are known for their diverse reactivity patterns and utility in synthesizing more complex molecules .
The synthesis of 3-Methoxy-2-(methoxymethoxy)benzaldehyde typically involves the methoxylation of 3-methoxybenzaldehyde. A common synthetic route includes the reaction of 3-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This method allows for the introduction of the methoxymethoxy group onto the benzaldehyde structure .
The reaction conditions are crucial for optimizing yield and purity. The process generally requires careful control over temperature and reaction time. Following synthesis, purification methods such as distillation or recrystallization are employed to isolate the desired product from unreacted starting materials and by-products.
The molecular structure of 3-Methoxy-2-(methoxymethoxy)benzaldehyde consists of a benzene ring substituted with a methoxy group at position 3 and a methoxymethoxy group at position 2. The structural formula can be represented as follows:
The compound has been cataloged in various chemical databases, including PubChem, where it is identified by the CID number 11644081. Its InChI Key is CFVAGKYMCIDGCI-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical information systems .
3-Methoxy-2-(methoxymethoxy)benzaldehyde can participate in several chemical reactions:
For oxidation, typical reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction is commonly achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Nucleophilic substitution may involve amines or thiols .
The major products formed from these reactions include carboxylic acids upon oxidation, alcohols upon reduction, and substituted derivatives from nucleophilic substitutions.
The mechanism of action for 3-Methoxy-2-(methoxymethoxy)benzaldehyde primarily revolves around its reactivity as an aldehyde. The aldehyde group can engage in nucleophilic attack by various reagents, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. For instance, in biological systems, aldehydes like this compound may interact with amine-containing compounds to form imines through a condensation reaction, which is crucial in many biochemical pathways .
3-Methoxy-2-(methoxymethoxy)benzaldehyde is typically a colorless oil or solid at room temperature with a characteristic aromatic odor. Its melting point and boiling point have not been widely documented but can be inferred from similar compounds.
The compound exhibits typical reactivity associated with aldehydes, including susceptibility to oxidation and reduction reactions. It is also soluble in organic solvents such as dichloromethane and ether but may have limited solubility in water due to its hydrophobic methoxy groups .
3-Methoxy-2-(methoxymethoxy)benzaldehyde finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its role as a building block in pharmaceutical chemistry is notable, particularly in synthesizing compounds with potential biological activity. Additionally, it may serve as a reagent in enzyme-catalyzed asymmetric synthesis processes, contributing to the development of enantiomerically pure compounds .
3-Methoxy-2-(methoxymethoxy)benzaldehyde (CAS: Not provided in sources; Molecular Formula: C₁₀H₁₂O₄; MW: 196.20 g/mol) is a strategically functionalized benzaldehyde derivative featuring orthogonal protective groups. Its molecular architecture combines an aldehyde group, a methoxy (–OCH₃) substituent at C3, and a methoxymethoxy (–OCH₂OCH₃; MOM) protective group at C2. This arrangement enables chemoselective transformations critical for synthesizing complex heterocycles and bioactive molecules [5]. As a liquid with a sweet, vanilla-like odor, it also finds non-pharmaceutical applications in flavor chemistry, though its primary synthetic utility lies in pharmaceutical intermediates .
The compound’s dual functionality—electrophilic aldehyde and nucleophile-protected phenolic oxygen—makes it indispensable in heterocycle synthesis. The MOM group serves as an acid-labile protective moiety that can be selectively deprotected under mild acidic conditions (e.g., aqueous HCl or Lewis acids like BBr₃) without disrupting the methoxy group or aldehyde functionality [4] [5]. This allows sequential orthogonal modifications:
Table 1: Key Reactions Enabled by 3-Methoxy-2-(methoxymethoxy)benzaldehyde
Reaction Type | Product Class | Application Example | Reference Analogs |
---|---|---|---|
Ullmann Ether Synthesis | Diaryl Ethers | m-Aryloxy phenol precursors | [7] |
Benzoin Condensation | Hydroxy Ketones/Benzils | Antioxidant/cytotoxic agents | |
Vilsmeier-Haack | Formylated Indoles | Alkaloid intermediates | [8] |
Reductive Amination | Bioactive Amines | NLRP3 inhibitor precursors | [1] |
The methoxy group at C3 exerts a strong +M effect, directing electrophilic substitution to C4/C6 positions. When coupled with the C2 MOM group’s steric and electronic modulation, this facilitates regioselective functionalization inaccessible with simpler benzaldehydes . For example, in synthesizing m-aryloxy phenols—key monomers for high-performance polymers—the MOM-protected derivative undergoes Cu-catalyzed coupling with aryl halides, followed by deprotection to yield unsymmetrical diaryl ethers resistant to polymer degradation [7].
Structurally, this benzaldehyde derivative belongs to the Hydroxy–Aryl–Aldehyde (HAA) inhibitor class, characterized by phenolic –OH (masked as MOM ether here), aryl backbone, and aldehyde/carbaldehyde functionality. HAAs target inflammasome pathways, particularly NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3), which drives pathologies in Alzheimer’s disease, gout, and atherosclerosis [1]. The compound serves as a precursor to potent NLRP3 inhibitors by enabling:
Table 2: NLRP3 Inhibitor Design Strategy Using the Title Compound
Structural Feature | Role in NLRP3 Inhibition | Biological Outcome |
---|---|---|
C1 Aldehyde | Condensation to form electrophilic Michael acceptors | Blocks Cys409 in NACHT domain |
C2 MOM Ether | Temporary protection for phenolic –OH | Enables late-stage H-bond donor exposure |
C3 Methoxy | Electron donation enhancing aromatic π-stacking | Stabilizes binding to hydrophobic subpocket |
Patent WO2024145623A1 explicitly claims heterocyclic NLRP3 inhibitors derived from similar benzaldehydes, highlighting the scaffold’s therapeutic relevance in autoimmune disorders and neuroinflammation [1].
This benzaldehyde’s synthetic versatility directly enables access to anticancer, neuroprotective, and antimicrobial agents:
Table 3: Projected Cytotoxic Activity of Derivatives
Derivative Class | Cancer Cell Line | IC₅₀ (Projected, μM) | Mechanistic Basis |
---|---|---|---|
Indole-Carbazole Hybrids | A549 (Lung) | 0.75–8.6 | Topoisomerase I inhibition |
Fluorinated Taxoid Analogs | KB (Oral) | <0.001 | Tubulin stabilization |
Benzil-Glucosides | MCF-7 (Breast) | 3.2–15.8 | Reactive oxygen species (ROS) induction |
The compound’s role extends to radiotracer development, where its aldehyde facilitates [¹¹C]labeling for COX-2 imaging probes in oncology [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9